Cas no 2680747-96-8 (2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)

2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28290144
- 2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid
- 2680747-96-8
- 2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid
-
- インチ: 1S/C13H14ClNO5/c1-3-6-20-13(18)15(8-12(16)17)10-7-9(14)4-5-11(10)19-2/h3-5,7H,1,6,8H2,2H3,(H,16,17)
- InChIKey: JFJOUCFOKOHKBB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)N(C(=O)OCC=C)CC(=O)O)OC
計算された属性
- せいみつぶんしりょう: 299.0560502g/mol
- どういたいしつりょう: 299.0560502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290144-10.0g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28290144-5.0g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28290144-0.25g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28290144-1.0g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28290144-0.1g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28290144-10g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 10g |
$2331.0 | 2023-09-08 | ||
Enamine | EN300-28290144-2.5g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28290144-0.05g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28290144-0.5g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28290144-1g |
2-[(5-chloro-2-methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid |
2680747-96-8 | 1g |
$541.0 | 2023-09-08 |
2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid 関連文献
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acidに関する追加情報
Introduction to 2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic Acid (CAS No. 2680747-96-8)
2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid, identified by its Chemical Abstracts Service (CAS) number 2680747-96-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both an aminoacetic acid moiety and an ester-linked aromatic group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic intervention.
The 5-chloro-2-methoxyphenyl substituent in the molecular structure imparts unique electronic and steric properties, which can influence the compound's interaction with biological targets. This aromatic ring system is often exploited in medicinal chemistry due to its ability to engage in π-stacking interactions and hydrogen bonding, key factors in the design of high-affinity ligands. The presence of a prop-2-en-1-yloxy group further enhances the compound's potential for binding to specific protein targets, making it a versatile scaffold for modulating biological pathways.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate inflammation and immune responses. The aminoacetic acid backbone of this molecule suggests potential applications in anti-inflammatory therapies, as amino acids are well-known for their role in modulating various cellular processes. Furthermore, the ester functionality provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid is its potential as a precursor for the development of small-molecule inhibitors targeting enzymes involved in metabolic and inflammatory diseases. For instance, researchers have been exploring similar structures as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins—mediators of pain, fever, and inflammation. The unique combination of functional groups in this compound may offer advantages over existing COX inhibitors, such as improved selectivity or reduced side effects.
The 5-chloro substituent on the aromatic ring is particularly noteworthy, as chlorinated aromatic compounds are frequently found in bioactive molecules due to their ability to enhance binding affinity and metabolic stability. This feature has been leveraged in the design of numerous drugs that require prolonged half-life or resistance to enzymatic degradation. Additionally, the 2-methoxy group contributes to the compound's lipophilicity, a critical parameter in drug design that influences membrane permeability and oral bioavailability.
Recent advances in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with optimized pharmacokinetic profiles. The structural features of CAS No. 2680747-96-8 make it an attractive candidate for virtual screening against large databases of biological targets. By leveraging machine learning algorithms and molecular docking studies, scientists can rapidly identify potential therapeutic applications and refine the structure for improved efficacy.
In clinical research settings, compounds like 2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid are being evaluated for their potential in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate key signaling pathways involved in inflammation offers hope for developing treatments that address the underlying mechanisms rather than merely alleviating symptoms. Preclinical studies have demonstrated that structurally related compounds can inhibit pro-inflammatory cytokine production and reduce tissue damage in animal models.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enantioselective transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies not only facilitate access to this compound but also provide insights into scalable production methods for related molecules.
The pharmacological evaluation of CAS No. 2680747-96-8 has revealed intriguing properties that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain enzyme targets, suggesting its potential as a lead compound for drug development. Additionally, preliminary toxicity studies indicate that it is well-tolerated at relevant concentrations, raising optimism about its safety profile if developed into a therapeutic agent.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. The integration of structural biology data from high-resolution crystal structures has allowed researchers to design molecules with unprecedented precision. By aligning the three-dimensional structure of 2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid with known binding pockets on target proteins, scientists can fine-tune its interactions to maximize efficacy while minimizing off-target effects.
The future directions for research on this compound include exploring its role in modulating metabolic pathways associated with obesity and type 2 diabetes. Given its structural similarities to known metabolic regulators, it may offer novel insights into treating these increasingly prevalent conditions. Furthermore, investigating its potential as an antiviral agent is another avenue being pursued due to its ability to interact with biological macromolecules through multiple non-covalent bonds.
In conclusion,CAS No. 2680747-96-8 represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents aimed at treating inflammation-related diseases without compromising safety or efficacy.
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